5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone
Overview
Description
5,7-Dihydroxy-3,6,8,3’,4’,5’-hexamethoxyflavone: is a flavonoid compound known for its diverse biological activities. It is characterized by the presence of multiple hydroxyl and methoxy groups, which contribute to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-3,6,8,3’,4’,5’-hexamethoxyflavone typically involves the methylation of corresponding hydroxyl groups on a flavonoid backbone. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dihydroxy-3,6,8,3’,4’,5’-hexamethoxyflavone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroflavones or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavones .
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.
Biology: Investigated for its antioxidant properties and ability to modulate biological pathways.
Industry: Utilized in the food and beverage industry as a natural additive due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-3,6,8,3’,4’,5’-hexamethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
3,3′,4′,5,6,7,8-Heptamethoxyflavone: Another flavonoid with multiple methoxy groups, known for its anti-inflammatory and anticancer properties.
5-Hydroxy-4′,7-dimethoxyflavone: A flavonoid with fewer methoxy groups, exhibiting antioxidant and anticancer activities.
Uniqueness: 5,7-Dihydroxy-3,6,8,3’,4’,5’-hexamethoxyflavone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct chemical properties and biological activities. Its multiple methoxy groups enhance its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
IUPAC Name |
5,7-dihydroxy-3,6,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c1-25-10-7-9(8-11(26-2)17(10)27-3)16-20(29-5)14(23)12-13(22)19(28-4)15(24)21(30-6)18(12)31-16/h7-8,22,24H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRNWRWFNALYGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70242617 | |
Record name | NSC 618934 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70242617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96887-18-2 | |
Record name | 5,7-Dihydroxy 3,3',4',5',6,8-hexamethoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096887182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC 618934 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70242617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-DIHYDROXY 3,3',4',5',6,8-HEXAMETHOXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S4K6KAQ7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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